molecular formula C19H22FNO2 B14241295 Methanone, (3-ethyl-2-fluoro-6-quinolinyl)(cis-4-methoxycyclohexyl)- CAS No. 409340-79-0

Methanone, (3-ethyl-2-fluoro-6-quinolinyl)(cis-4-methoxycyclohexyl)-

Cat. No.: B14241295
CAS No.: 409340-79-0
M. Wt: 315.4 g/mol
InChI Key: QKNHYBFJWAQDHZ-UHFFFAOYSA-N
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Description

Methanone, (3-ethyl-2-fluoro-6-quinolinyl)(cis-4-methoxycyclohexyl)- is a complex organic compound with a unique structure that combines a quinoline moiety with a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3-ethyl-2-fluoro-6-quinolinyl)(cis-4-methoxycyclohexyl)- typically involves multi-step organic reactionsThe final step involves the coupling of the quinoline derivative with the cis-4-methoxycyclohexyl group under specific reaction conditions, such as the use of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methanone, (3-ethyl-2-fluoro-6-quinolinyl)(cis-4-methoxycyclohexyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The conditions for these reactions vary but often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds .

Scientific Research Applications

Methanone, (3-ethyl-2-fluoro-6-quinolinyl)(cis-4-methoxycyclohexyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, (3-ethyl-2-fluoro-6-quinolinyl)(cis-4-methoxycyclohexyl)- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may act as an inhibitor or activator of certain enzymes or receptors, thereby influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methanone, (3-ethyl-2-methyl-6-quinolinyl)(cis-4-methoxycyclohexyl)-
  • Methanone, (3-ethyl-2-chloro-6-quinolinyl)(cis-4-methoxycyclohexyl)-
  • Methanone, (3-ethyl-2-bromo-6-quinolinyl)(cis-4-methoxycyclohexyl)-

Uniqueness

Methanone, (3-ethyl-2-fluoro-6-quinolinyl)(cis-4-methoxycyclohexyl)- is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

409340-79-0

Molecular Formula

C19H22FNO2

Molecular Weight

315.4 g/mol

IUPAC Name

(3-ethyl-2-fluoroquinolin-6-yl)-(4-methoxycyclohexyl)methanone

InChI

InChI=1S/C19H22FNO2/c1-3-12-10-15-11-14(6-9-17(15)21-19(12)20)18(22)13-4-7-16(23-2)8-5-13/h6,9-11,13,16H,3-5,7-8H2,1-2H3

InChI Key

QKNHYBFJWAQDHZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1)C(=O)C3CCC(CC3)OC)F

Origin of Product

United States

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